![molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4](/img/structure/B96700.png)

2,3-Dimethylbenzo[e]benzimidazole

Overview

Description

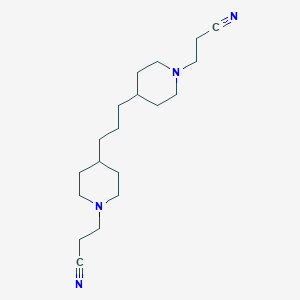

2,3-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is part of the benzimidazole family, which is known for its diverse range of biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where o-phenylenediamine reacts with carboxylic acids under high temperatures to form the benzimidazole core .

Industrial Production Methods: Industrial production of benzimidazoles, including this compound, often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as nickel or palladium are used to facilitate the cyclization reactions under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

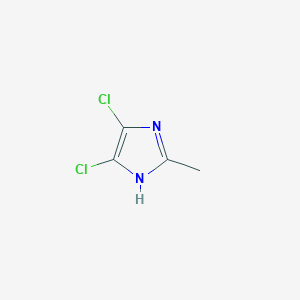

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Halogenated benzimidazoles and other substituted derivatives.

Scientific Research Applications

2,3-Dimethylbenzo[e]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzo[e]benzimidazole involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

Uniqueness: 2,3-Dimethylbenzo[e]benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions can enhance its stability and interaction with biological targets compared to unsubstituted benzimidazole .

Properties

IUPAC Name |

2,3-dimethylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEQLQJAYZVHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)

![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)